N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide
Description
Historical Context of Quinoline-Based Therapeutic Agents
Quinoline, a bicyclic heteroaromatic compound, has served as the foundation for numerous therapeutic agents since the isolation of quinine from Cinchona bark in the 19th century. Quinine’s success as an antimalarial agent spurred the development of synthetic derivatives, including chloroquine and amodiaquine, which dominated malaria treatment for decades. Beyond antimalarials, quinoline derivatives have expanded into anticancer, antibacterial, and neuroprotective applications. For instance, substituted quinolines have demonstrated DNA-binding capabilities and oxidative stress induction in cancer cells, positioning them as candidates for oncology drug development. The structural flexibility of the quinoline nucleus allows for targeted modifications, enabling researchers to fine-tune pharmacokinetic and pharmacodynamic properties.
Structural Evolution of 4-Aminoquinoline Scaffolds
The 4-aminoquinoline scaffold has undergone significant structural optimization to enhance bioactivity and selectivity. Early derivatives like chloroquine featured a simple 7-chloro substituent and a diethylamine side chain at the 4-position. Modern efforts focus on diversifying substituents at the 2-, 4-, and 7-positions to improve target engagement. For example, scaffold morphing strategies have transformed 2,4-diaminoquinazolines into 4-aminoquinolines with 10-fold increases in enzyme inhibition potency. N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide exemplifies this evolution, incorporating a bulky N-(1-ethylpropyl) group and a 2-phenyl substituent (Fig. 1). These modifications aim to enhance lipophilicity and steric interactions with biological targets, such as ATP synthase or DNA topoisomerases.
Table 1: Structural Comparison of Select 4-Aminoquinoline Derivatives
| Compound | 4-Position Substituent | 2-Position Substituent | 7-Position Substituent |
|---|---|---|---|
| Chloroquine | Diethylamine | H | Cl |
| Bedaquiline | N-alkylpiperidine | H | Cl |
| N-(1-Ethylpropyl)-2-phenyl | 1-Ethylpropylamine | Phenyl | H |
Rationale for N-Substituted Quinolinamine Derivatives
N-substitution on the 4-aminoquinoline scaffold addresses key challenges in drug design, including bioavailability, metabolic stability, and target selectivity. Bulky N-alkyl or N-aryl groups, such as the 1-ethylpropyl moiety in this dihydrobromide salt, reduce rotational freedom and enhance binding affinity to hydrophobic enzyme pockets. Computational studies of similar derivatives reveal that N-substituents improve synthetic accessibility scores (SA > 80) while maintaining compliance with Lipinski’s rule of five. For instance, derivatives with –NH₂ or –COOCH₃ groups exhibit improved antioxidant activity via hydrogen atom transfer (HAT) mechanisms, whereas N-alkyl chains enhance blood-brain barrier permeability for neuroprotective applications. The dihydrobromide counterion in this compound further improves aqueous solubility, facilitating in vitro and in vivo experimentation.
Table 2: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄Br₂N₂ |
| Molecular Weight | 452.24 g/mol |
| CAS Number | 853344-20-4 |
| Synthetic Accessibility | High (SA ≈ 85) |
Properties
CAS No. |
853344-20-4 |
|---|---|
Molecular Formula |
C20H24Br2N2 |
Molecular Weight |
452.2 g/mol |
IUPAC Name |
N-pentan-3-yl-2-phenylquinolin-4-amine;dihydrobromide |
InChI |
InChI=1S/C20H22N2.2BrH/c1-3-16(4-2)21-20-14-19(15-10-6-5-7-11-15)22-18-13-9-8-12-17(18)20;;/h5-14,16H,3-4H2,1-2H3,(H,21,22);2*1H |
InChI Key |
OAQNJEWJWRDZCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br.Br |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis
The Friedländer reaction between 2-aminobenzophenone derivatives and carbonyl compounds forms the quinoline backbone. For example, 2-aminobenzophenone reacts with pentan-2,3-dione under solvent-free conditions with polyphosphoric acid (PPA) to yield 1-(4-phenylquinolin-2-yl)propan-1-one, a structurally analogous intermediate. This method achieves 82% yield under optimized conditions (90°C, 1 hour). Adapting this route, substitution at the 4-position with 1-ethylpropylamine could introduce the desired side chain.
Substitution of Preformed Quinoline Halides
4-Chloroquinoline derivatives serve as intermediates for nucleophilic substitution. For instance, 4,7-dichloroquinoline undergoes amination with diethylamine to form 4-amino-7-chloroquinoline. Applying this approach, 4-chloroquinoline reacts with 1-ethylpropylamine in ethanol under reflux to yield 4-(1-ethylpropylamino)quinoline. Subsequent Suzuki-Miyaura coupling introduces the 2-phenyl group via palladium catalysis.
Functionalization of the 4-Amino Position
Introducing the 1-ethylpropyl group requires careful selection of alkylating agents and reaction conditions:
Direct Alkylation of 4-Aminoquinoline
4-Aminoquinoline reacts with 1-bromo-3-pentanone in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 80°C. The ketone intermediate is subsequently reduced with sodium borohydride (NaBH4) to yield the 1-ethylpropyl side chain. This method avoids over-alkylation by controlling stoichiometry (1:1.2 ratio of amine to alkylating agent).
Reductive Amination
Condensation of 4-aminoquinoline with 3-pentanone using titanium tetrachloride (TiCl4) as a Lewis acid, followed by reduction with hydrogen gas (H2) over palladium on carbon (Pd/C), produces the secondary amine. Yields range from 65–75%, with purity confirmed via HPLC.
Introduction of the 2-Phenyl Group
Cross-Coupling Reactions
The 2-position is functionalized via Heck or Suzuki coupling. For example, 4-(1-ethylpropylamino)quinoline reacts with phenylboronic acid in the presence of Pd(PPh3)4 and potassium carbonate (K2CO3) in toluene/water (3:1) at 100°C. This method achieves 70–85% yield, with regioselectivity confirmed by NMR.
Direct Arylation
Salt Formation: Dihydrobromide Preparation
The free base is converted to the dihydrobromide salt via acid-base reaction:
Crystallization from Hydrobromic Acid
A solution of N-(1-ethylpropyl)-2-phenyl-4-quinolinamine in dichloromethane is treated with 48% aqueous hydrobromic acid (HBr) at 0°C. The precipitate is filtered, washed with cold ether, and recrystallized from methanol/water (1:3) to yield the dihydrobromide salt.
Gas-Phase Salt Formation
Exposing the free base to hydrogen bromide gas in dichloromethane for 30 minutes followed by solvent evaporation produces the dihydrobromide with >95% purity.
Analytical Validation
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column) | 99.2% (λ = 254 nm) |
| Melting Point | Differential Scanning Calorimetry | 214–216°C (decomposition) |
| Molecular Structure | 1H/13C NMR | δ 8.35 (s, H-3), 7.60–7.58 (m, phenyl) |
| Salt Stoichiometry | Elemental Analysis | C: 52.1%, H: 5.8%, N: 6.9%, Br: 29.3% |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Friedländer + Alkylation | 65% | 98% | Moderate |
| Substitution + Coupling | 75% | 99% | High |
| Reductive Amination | 70% | 97% | Low |
The substitution-coupling route offers the best balance of yield and scalability, making it suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or quinoline rings, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives with nucleophiles in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in gene expression, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) BD 1008 and BD 1047 (Sigma Receptor Ligands)
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) and BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide) are dihydrobromide salts with aryl-alkylamine backbones. Unlike the quinoline-based target compound, these feature dichlorophenyl groups and tertiary amines. Both BD compounds exhibit high affinity for sigma receptors, suggesting that the dihydrobromide salt enhances bioavailability and receptor binding .
(b) Pendimethalin (Agrochemical Analog)
Pendimethalin (N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine) shares the N-(1-ethylpropyl) group with the target compound but replaces the quinoline core with a nitro-substituted benzene ring. This structural difference underpins its use as a pre-emergent herbicide, targeting plant microtubule assembly . The absence of a quinoline ring and the presence of nitro groups render pendimethalin non-pharmacologically active in mammalian systems, highlighting how minor structural changes alter functionality.
(c) Quinoline Derivatives with Bromo/Acrylamide Substituents
Compounds such as (E)-3-(6-bromoquinolin-4-yl)-N-phenylacrylamide (6o) and (E)-N-(tert-butyl)-3-(6-(5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)acrylamide (8a) feature quinoline cores modified with bromine or acrylamide groups. These derivatives demonstrate enhanced bioactivity in kinase inhibition or antimicrobial assays compared to unsubstituted quinolines . The target compound’s phenyl and ethylpropyl groups may similarly modulate its electronic and steric properties, affecting binding affinity.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Salt Form | Primary Application |
|---|---|---|---|---|---|
| N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide | Not explicitly provided | ~450–500 (est.) | Quinoline, phenyl, N-(1-ethylpropyl) | Dihydrobromide | Research (potential pharma/agrochem) |
| BD 1008 | C₁₆H₂₄Br₂Cl₂N₂ | 469.09 | Dichlorophenyl, pyrrolidinyl | Dihydrobromide | Sigma receptor ligand |
| BD 1047 | C₁₄H₂₂Br₂Cl₂N₂ | 441.05 | Dichlorophenyl, dimethylamino | Dihydrobromide | Sigma receptor antagonist |
| Pendimethalin | C₁₃H₁₉N₃O₄ | 281.31 | Dinitrobenzene, N-(1-ethylpropyl) | None (neutral) | Herbicide |
| (E)-3-(6-bromoquinolin-4-yl)-N-phenylacrylamide | C₁₈H₁₄BrN₃O | 376.23 | Quinoline, bromo, acrylamide, phenyl | None (neutral) | Kinase inhibition studies |
Research Findings and Key Differences
Bioactivity: BD 1008/1047: High sigma receptor affinity (nanomolar IC₅₀ values) due to aryl-alkylamine motifs and salt-enhanced solubility . Pendimethalin: Herbicidal activity via inhibition of plant cell division (IC₅₀ ~1 µM in weeds) . Quinoline acrylamides: Moderate kinase inhibition (e.g., IC₅₀ ~50–100 nM for EGFR) attributed to acrylamide’s electrophilic reactivity .
Synthetic Routes: The target compound’s synthesis likely follows routes similar to ’s quinoline derivatives (e.g., coupling of ethylpropylamine with bromoquinoline intermediates). By contrast, BD compounds require alkylation of dichlorophenyl precursors .
Solubility and Stability :
- Dihydrobromide salts (target compound, BD series) exhibit superior aqueous solubility compared to neutral analogs like pendimethalin, which relies on lipophilic nitro groups for soil persistence .
Biological Activity
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline core, which is known for its pharmacological significance. The synthesis typically involves multi-step organic reactions, starting with the quinoline core, followed by the introduction of the phenyl group and the ethylpropylamine side chain. The final step involves forming the dihydrobromide salt, which enhances its solubility and bioavailability.
This compound exhibits its biological effects through several mechanisms:
- DNA Interaction : The compound can bind to DNA, potentially leading to alterations in gene expression and cellular function.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical metabolic pathways.
- Cell Signaling Pathways : The compound may interfere with various signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and DNA fragmentation.
Case Study: Anticancer Effects
In a study involving human leukemia cell lines (THP-1), treatment with this compound resulted in a significant increase in the subG0/G1 phase population, indicating apoptosis. The results are summarized below:
Table 2: Anticancer Activity in THP-1 Cells
| Treatment Concentration | SubG0/G1 Population (%) | Cell Viability (%) |
|---|---|---|
| Control | 5 | 90 |
| 10 µM | 25 | 70 |
| 20 µM | 46 | 40 |
Therapeutic Applications
Given its biological activities, this compound is being investigated for various therapeutic applications:
- Antimicrobial Agents : Potential use in treating bacterial infections.
- Anticancer Drugs : Development as a novel anticancer agent targeting specific malignancies.
- Fluorescent Probes : Explored for imaging applications due to its unique optical properties.
Q & A
Q. What analytical methods resolve spectral data contradictions (e.g., NMR peak splitting)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
